molecular formula C8H7NO2 B2809703 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one CAS No. 2091452-31-0

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one

Cat. No. B2809703
CAS RN: 2091452-31-0
M. Wt: 149.149
InChI Key: OONYBZAPPAYQCQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one is 1S/C8H7NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5H,2,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one is a powder at room temperature . It has a molecular weight of 149.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Safety and Hazards

The safety information available indicates that 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one interacts with PARP-1, inhibiting its activity . The presence of the pyrano pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .

Biochemical Pathways

PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The inhibition of PARP-1 by 2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as the most potent PARP-1 inhibitors .

properties

IUPAC Name

2,3-dihydropyrano[2,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONYBZAPPAYQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one

CAS RN

2091452-31-0
Record name 2H,3H,4H-pyrano[2,3-c]pyridin-4-one
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